(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Enantioselective synthesis Formoterol intermediate Carbonyl reductase

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (CAS 188690-82-6) is a chiral benzylic bromoalcohol incorporating nitro and benzyloxy substituents on the aromatic ring, with molecular formula C15H14BrNO4 and molecular weight 352.18 g/mol. It serves as a key enantiopure intermediate in the synthesis of (R,R)-formoterol, a long-acting β2-adrenergic receptor agonist used as a bronchodilator in asthma and COPD therapy.

Molecular Formula C15H14BrNO4
Molecular Weight 352.18 g/mol
CAS No. 188690-82-6
Cat. No. B1588565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
CAS188690-82-6
Molecular FormulaC15H14BrNO4
Molecular Weight352.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]
InChIInChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1
InChIKeyHQGAJOFIQLBIIM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (CAS 188690-82-6): Chiral Intermediate for (R,R)-Formoterol – Selection & Procurement Guide


(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (CAS 188690-82-6) is a chiral benzylic bromoalcohol incorporating nitro and benzyloxy substituents on the aromatic ring, with molecular formula C15H14BrNO4 and molecular weight 352.18 g/mol [1]. It serves as a key enantiopure intermediate in the synthesis of (R,R)-formoterol, a long-acting β2-adrenergic receptor agonist used as a bronchodilator in asthma and COPD therapy [2]. The compound is also designated as Formoterol Impurity 32 in pharmacopeial reference standard catalogs [3].

Why Generic Substitution of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol Is Not Viable: Stereochemical Stringency in Formoterol Synthesis


The (R,R)-enantiomer of formoterol has been demonstrated to be significantly more active as a β2-adrenergic agonist than the racemic mixture and other stereoisomers (R,S; S,R; S,S) [1]. Consequently, the chirality at the benzylic alcohol position of the bromohydrin intermediate directly dictates the stereochemical outcome of the final API. Substituting the (R)-bromohydrin (CAS 188690-82-6) with its (S)-enantiomer (CAS 193761-53-4, designated Formoterol Impurity 59 ) or a racemic mixture would lead to the formation of diastereomeric impurities that compromise pharmacological activity and regulatory compliance. The following quantitative evidence demonstrates why this specific enantiomer cannot be generically replaced by close structural analogs.

Quantitative Differentiation Evidence for (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (CAS 188690-82-6) vs Closest Analogs and Alternative Routes


Carbonyl Reductase Enzymatic Method: Yield ~80%, ee >98% vs Prior Chiral Resolution (Yield ~50%, ee ~90%)

Patent CN111944855B discloses a carbonyl reductase-catalyzed method for synthesizing (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol that achieves a yield of approximately 80% and an enantiomeric excess (ee) greater than 98%, which is explicitly compared to prior art chiral reduction or chemical resolution methods yielding only about 50% with an ee of approximately 90% [1]. In a specific example (Example 1), the product was obtained with 84% yield, 98% chemical purity, and 98.2% ee [1]. A comparative example using hydrogenase (Comparative Example 1) yielded only 60% product with 85.2% purity and 90.5% ee [1].

Enantioselective synthesis Formoterol intermediate Carbonyl reductase

Asymmetric Borane Reduction: 95% Yield, 95.4% ee vs Chemoenzymatic Resolution Total Yield ~25%

Zhang and Shi (2013) reported a catalytic asymmetric reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone using a BH3 complex with polymer-bonded (R)-diphenylpyrrolidinemethanol as catalyst and NaBH4/Me3SiCl as reductant, achieving a yield of 95% and an ee value of 95.4% for (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol [1]. In contrast, the earlier chemoenzymatic resolution approach reported by Zang and Ji (2010), starting from 4-hydroxy-3-nitroacetophenone via O-benzylation, bromination, reduction, and enzymatic resolution, afforded the same target compound with an overall total yield of only about 25% [2].

Asymmetric reduction Formoterol intermediate Borane catalysis

Kilogram-Scale Enantioselective Reduction: DEANB Maintains 95:5 Enantiomeric Ratio vs Hazardous Borane-THF/DMS

Wilkinson et al. (2002) developed a kilogram-scale process for the enantioselective reduction of ketone 3 to bromohydrin 2 (the target compound) using N,N-diethylaniline-borane (DEANB) as the borane source. Across catalyst loadings ranging from 0.01 to 1.0 equivalents, the enantiomeric ratio (R:S) remained consistently at 95:5 [1]. The authors explicitly state that DEANB was found to be a more practical, safer, and higher-quality reagent when compared to conventional borane sources such as borane-THF and borane-DMS, which present greater safety hazards and inconsistent quality at production scale [1].

Process scale-up Enantioselective reduction Borane reagent safety

Regulatory Reference Standard Identity: (R)-Enantiomer as Formoterol Impurity 32 vs (S)-Enantiomer as Impurity 59

The (R)-enantiomer (CAS 188690-82-6) is specifically catalogued as Formoterol Impurity 32 by reference standard suppliers such as SynZeal, and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation, quality control, and ANDA/DMF filing [1]. The corresponding (S)-enantiomer (CAS 193761-53-4) is designated as Formoterol Impurity 59 . These distinct regulatory identities reflect the stereochemical requirements of formoterol drug substance specifications.

Pharmaceutical impurity reference standard Formoterol ANDA Regulatory compliance

Optimal Procurement and Application Scenarios for (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (CAS 188690-82-6)


Procurement of Enantiopure (R)-Bromohydrin for (R,R)-Formoterol API Manufacturing

Industrial manufacturers of formoterol fumarate or arformoterol tartrate require (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol with high enantiomeric purity (ee >98%) to ensure the final API meets the (R,R)-stereochemical specification, as the (R,R)-enantiomer of formoterol is significantly more active than other stereoisomers [1]. Suppliers offering product produced via carbonyl reductase enzymatic methods (CN111944855B) or optimized asymmetric borane reduction (Zhang & Shi 2013) can deliver yields up to 84-95% and ee values exceeding 95.4%, compared to legacy chemoenzymatic resolution routes yielding only ~25% overall [2][3]. Procurement specifications should require a minimum ee of 98% and chemical purity of 98% to align with the best demonstrated synthetic capabilities.

Regulatory Reference Standard for Formoterol ANDA/DMF Filing and Quality Control

Pharmaceutical companies developing generic formoterol products require Formoterol Impurity 32 (CAS 188690-82-6) as a characterized reference standard for analytical method validation, forced degradation studies, and quality control release testing [4]. Regulatory submissions (ANDA, DMF) mandate the use of properly characterized impurity standards with traceability to pharmacopeial standards (USP or EP). Procuring the correct (R)-enantiomer reference standard from qualified suppliers such as SynZeal ensures compliance, as the corresponding (S)-enantiomer (Impurity 59, CAS 193761-53-4) serves a different analytical purpose [4].

Scale-Up Process Development for Kilogram-Scale Enantioselective Synthesis

Process chemists developing kilogram-scale synthesis of (R,R)-formoterol intermediates should select suppliers capable of delivering (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol produced using DEANB-mediated enantioselective reduction, which has been demonstrated to maintain a consistent 95:5 enantiomeric ratio (R:S) at kilogram scale with superior safety and reagent quality compared to borane-THF or borane-DMS processes [1]. The process uses polymer-bonded chiral catalyst that can be separated and recycled, reducing production cost and improving sustainability [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.